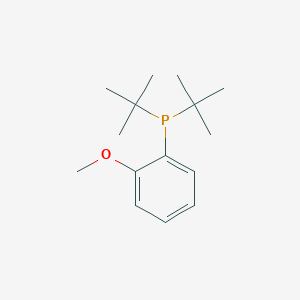

Di-tert-butyl(2-methoxyphenyl)phosphane

Cat. No. B8550968

M. Wt: 252.33 g/mol

InChI Key: HMDIQTAKTWDHPH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07250535B2

Procedure details

In a 300 ml four-necked flask thoroughly purged with nitrogen, a Grignard reagent solution previously prepared from 12.1 g (0.065 mol) of 2-bromoanisole and 2.1 g (0.085 mol) of metallic magnesium in 65 ml of tetrahydrofuran, and 0.13 g (0.0010 mol (corresponding to 2% by mol)) of copper(II) chloride were placed. To the contents of the flask, 9.0 g (0.05 mol) of di-tert-butylphosphinous chloride was dropwise added as it is without being dissolved in a solvent, over a period of 1 hour with maintaining the temperature at 25° C. to 30° C. After the dropwise addition was completed, stirring was conducted at 50° C. for 3 hours. After the temperature of the reaction solution was returned to room temperature, gas chromatography analysis was carried out, and as a result, di-tert-butylphosphinous chloride was present in trace amounts. Thereafter, 65 ml of toluene and 50 ml of water were added to the reaction solution to perform liquid separation. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent and a low-boiling component were distilled off under reduced pressure to obtain 11.9 g (purity: 95.0%) of the aimed di-tert-butyl(2-methoxyphenyl)phosphine was obtained. The yield was 89.7%.

[Compound]

Name

Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

89.7%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Mg].[C:11]([P:15](Cl)[C:16]([CH3:19])([CH3:18])[CH3:17])([CH3:14])([CH3:13])[CH3:12].C1(C)C=CC=CC=1>O1CCCC1.[Cu](Cl)Cl.O>[C:11]([P:15]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9])([CH3:14])([CH3:13])[CH3:12]

|

Inputs

Step One

[Compound]

|

Name

|

Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

2.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0.13 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu](Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P(C(C)(C)C)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P(C(C)(C)C)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 300 ml four-necked flask thoroughly purged with nitrogen

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

without being dissolved in a solvent, over a period of 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with maintaining the temperature at 25° C. to 30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the dropwise addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was returned to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

liquid separation

|

WASH

|

Type

|

WASH

|

|

Details

|

Then, the organic layer was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent and a low-boiling component were distilled off under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)P(C1=C(C=CC=C1)OC)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.9 g | |

| YIELD: PERCENTYIELD | 89.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 94.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |